3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound characterized by its unique structure and properties. It is classified as an amino alcohol derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound features a chlorinated pyridine moiety, which may contribute to its biological activity.
The compound falls under the category of amino alcohols and pyridine derivatives, which are often explored for their pharmacological properties. Its systematic name reflects its structural components, including the amino group, alcohol group, and chlorinated pyridine.
The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride typically involves a multi-step process that includes:
The synthesis may utilize solvents such as methanol or ethanol under controlled temperatures to optimize yields. Reaction conditions like temperature, time, and the ratio of reactants are crucial for successful synthesis .
The compound exhibits specific structural features that include:
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile suggests that this compound could serve as a versatile intermediate in organic synthesis or pharmaceutical development.
The mechanism of action for 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is not fully elucidated but may involve:
Further studies are necessary to clarify these mechanisms and their implications for therapeutic use.
While specific data on physical properties such as boiling point and melting point are not readily available, the compound is typically stored as a powder at room temperature .
Key chemical properties include:
Data from safety data sheets (SDS) indicate that handling precautions should be taken due to potential irritant properties associated with chlorinated compounds .
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride has potential applications in:
The ongoing research into compounds like this one highlights their significance in drug discovery and development processes, particularly within the realm of neuropharmacology .
The construction of 3-amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride relies on carefully orchestrated multi-step sequences to assemble its chiral scaffold. Two principal strategies dominate the literature: reductive amination routes and chiral pool approaches. The reductive amination pathway typically begins with 3-chloropyridine-4-carbaldehyde, which undergoes condensation with tert-butyl glycinate. This imine intermediate is subsequently reduced using sodium borohydride or sodium triacetoxyborohydride to establish the critical C–N bond with moderate diastereoselectivity (typically 3:1 dr). The resulting secondary amine then undergoes N-Boc deprotection under acidic conditions, followed by reduction of the ester moiety using lithium aluminum hydride to yield the propanol backbone [5].
Alternatively, chiral synthesis leverages methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate as a key intermediate. This enantiomerically pure building block is synthesized via asymmetric hydrogenation of the corresponding α,β-unsaturated ester using chiral Ru-BINAP catalysts (>95% ee). Subsequent reduction of the ester to the alcohol is achieved with LiAlH₄ in anhydrous THF at –10°C to prevent racemization. Final dihydrochloride salt formation is accomplished using HCl-saturated isopropanol, yielding the target compound in >99% chiral purity .
Table 1: Key Intermediates in Core Scaffold Synthesis
Intermediate | Chemical Structure | Synthetic Role |
---|---|---|
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate | C₉H₁₁ClN₂O₂ | Chiral precursor for alcohol reduction |
3-Chloropyridine-4-carbaldehyde | C₆H₄ClNO | Electrophile for reductive amination |
1-(3-Chloropyridin-4-yl)-N-(tert-butoxycarbonyl)methanamine | C₁₁H₁₅ClN₂O₂ | Protected amine intermediate |
The critical stereochemical challenge resides in controlling the configuration at the benzylic carbon. Microwave-assisted reactions (80°C, 30 min) have demonstrated improved diastereoselectivity (up to 8:1 dr) compared to conventional thermal methods. Additionally, enzymatic resolution using immobilized lipases has been employed to upgrade enantiopurity when racemic routes are utilized [5] [9].
Regioselective halogenation at the pyridin-4-yl position and precise amine group manipulations are pivotal for constructing the target molecule. Directed ortho-metalation (DoM) techniques enable selective chlorination at the 3-position of the pyridine ring. Starting from 4-methylpyridine N-oxide, treatment with n-BuLi at –78°C generates a stabilized ortho-lithiated species, which undergoes electrophilic quenching with hexachloroethane to install the chlorine substituent (>85% yield). Subsequent deoxygenation using PCl₃ furnishes 3-chloro-4-methylpyridine, which serves as a key halogenated precursor for side-chain elaboration [6].
For advanced functionalization, transition metal-catalyzed coupling plays a crucial role. Palladium-catalyzed amination between 3,4-dichloropyridine and N-Boc-aminomethylboronic acid pinacol ester enables direct introduction of the protected aminomethyl group at the 4-position. Optimized conditions employ Pd(dppf)Cl₂ (3 mol%) and K₃PO₄ in toluene/water (3:1) at 80°C, achieving >90% conversion with minimal diarylation byproducts [6]. Alternative nucleophilic aromatic substitution strategies utilize 3-chloro-4-(chloromethyl)pyridine hydrochloride, which undergoes displacement with potassium phthalimide in DMF (120°C, 6h). Subsequent hydrazine deprotection liberates the primary amine, which is then alkylated with epichlorohydrin. Acid-mediated epoxide ring opening yields the propanolamine sidechain [3].
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst System | Temperature | Yield | Selectivity |
---|---|---|---|---|
Directed ortho-chlorination | n-BuLi/C₂Cl₆ | –78°C to 25°C | 85% | >20:1 ortho:para |
Pd-catalyzed amination | Pd(dppf)Cl₂/XPhos/K₃PO₄ | 80°C | 92% | 98% monoarylation |
Nucleophilic displacement | KI/DIPEA in DMSO | 100°C | 78% | >99% C4 substitution |
The chelation-controlled functionalization of the aminomethyl group requires careful protecting group strategy. While Boc protection offers acid-labile stability, it generates gaseous byproducts during deprotection that complicate large-scale processing. Alternative p-toluenesulfonyl (Ts) protection provides crystalline intermediates but necessitates harsh hydrolytic conditions (HBr/AcOH reflux) that may degrade the pyridine nucleus [5] [9].
Conversion of the free base to pharmaceutically acceptable dihydrochloride salt demands meticulous optimization of crystallization parameters. Counterion stoichiometry proves critical: substoichiometric HCl (1.8 equiv) leads to partial salt formation and oily products, while excess HCl (>2.2 equiv) promotes degradation through chlorination side reactions. Precise addition of 2.05 equivalents of hydrochloric acid (3M in IPA) at 5°C yields crystalline material with consistent hydration state [9].
Solvent selection dramatically influences crystal morphology and purity. Isopropanol produces dense crystals with low solvent inclusion (<0.1% w/w IPA) but requires slow cooling (0.1°C/min) to prevent oiling out. Acetone/THF mixtures (4:1 v/v) enable rapid crystallization but risk solvate formation unless subjected to azeotropic drying. Water content must be rigorously controlled below 500 ppm during salt formation to avoid hydrochloride hydrate clusters that reduce solubility [3] [9].
Anti-solvent addition strategies enhance purity: gradual introduction of methyl tert-butyl ether (MTBE) to the HCl-saturated IPA solution reduces related substance A (des-chloro impurity) from 0.8% to <0.1%. Seeding with polymorph Form I crystals during the anti-solvent addition ensures consistent crystal habit and prevents form conversion during drying. Final lyophilization at –40°C under 0.1 mbar pressure yields a non-hygroscopic dihydrochloride salt with residual solvents <300 ppm, meeting ICH Q3C guidelines [9].
Transitioning from laboratory synthesis to industrial production introduces significant challenges in reaction telescoping, purification, and process safety. The exothermic risk profile of the reductive amination step (–ΔH = 210 kJ/mol) necessitates controlled addition rates and jacketed reactor cooling to prevent thermal runaway. Continuous flow reactors with static mixers enable safe scaling of this transformation, achieving kilogram quantities with temperature control within ±2°C [5].
Purification bottlenecks arise during isolation of the polar free base. Traditional aqueous workups generate high-volume waste streams (up to 15 L/kg product), prompting development of membrane-based separations. Nanofiltration membranes (MWCO 200 Da) effectively remove inorganic salts and low molecular weight impurities, reducing aqueous waste by 70%. Residual palladium levels (<2 ppm) from catalytic steps are controlled through immobilized thiourea scavengers in fixed-bed flow columns [5] [9].
Table 3: Process Parameters for Industrial-Scale Production
Process Step | Critical Quality Attribute | Control Strategy | Scale Achieved |
---|---|---|---|
Reductive amination | Diastereomeric ratio | Microwave pre-activation at 50W | 200 kg/batch |
Dihydrochloride formation | Polymorphic form | Seeding protocol with Form I crystals | 150 kg/batch |
Drying | Residual solvents | Vacuum tray drying with nitrogen sweep | 100 kg/batch |
Filtration | Particle size distribution | Wet milling before anti-solvent addition | 500 kg/batch |
The final lyophilization stability depends on controlled ice nucleation during freezing. Implementing vacuum-induced surface freezing at 0.5 mbar ensures uniform supercooling across all vials, producing homogeneous cake structure with reconstitution time <30 seconds. Accelerated stability studies (40°C/75% RH) confirm that the dihydrochloride salt maintains chemical purity (>99.5%) and polymorphic form for over 24 months when packaged with oxygen scavengers [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8